2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide
Description
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It features a bromine atom, a furan ring, and a butanamide moiety
Properties
CAS No. |
1017031-76-3 |
|---|---|
Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 2-bromo-N-(furan-2-ylmethyl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom and furan ring may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzamide moiety instead of a butanamide.
2-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzamide moiety instead of a butanamide.
Uniqueness
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is unique due to its combination of a bromine atom, furan ring, and butanamide moiety. This unique structure may confer specific chemical reactivity and biological activity that is not observed in similar compounds.
Biological Activity
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is a synthetic compound characterized by the presence of a bromine atom and a furan ring, which contribute to its unique biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data from various studies.
- Molecular Formula : CHBrN\O
- Molecular Weight : 246.10 g/mol
The compound features a butanamide backbone with a furan-2-ylmethyl substituent and a bromine atom, which may influence its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction may inhibit pathways involved in cell proliferation, particularly in cancer cells.
- Electrophilic Interactions : The presence of the bromine atom allows for electrophilic interactions that can affect various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar furan-containing compounds demonstrate activity against various bacterial strains.
Anticancer Properties
The potential anticancer effects of this compound are under investigation. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The results indicated:
- Inhibition Zone : The compound showed an inhibition zone against E. coli and Staphylococcus aureus.
- MIC Values : Minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting potential as an alternative antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Control (Amoxicillin) | 16 | E. coli |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed:
- Cell Viability : Treatment with the compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) cells.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 25 | 40 |
| HeLa | 30 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
